molecular formula C12H16N2O B8520098 N-Cyclohexyl-N-phenylnitrous amide CAS No. 54955-24-7

N-Cyclohexyl-N-phenylnitrous amide

Cat. No. B8520098
CAS RN: 54955-24-7
M. Wt: 204.27 g/mol
InChI Key: GJYCLZXZRHVEIZ-UHFFFAOYSA-N
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Patent
US04258059

Procedure details

N-Cyclohexyl-N-nitrosoaniline, prepared from N-cyclohexylaniline by the method described in Example 1 was subsequently reduced to the hydrazine by the lithium aluminum hydride method described in Example 4. 1-Cyclohexyl-1-phenyl hydrazine distilled at 120°-150° C./0.2 mm.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]1([N:7]([N:14]=O)[C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=2)[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.C1(NC2C=CC=CC=2)CCCCC1.NN.[H-].[Al+3].[Li+].[H-].[H-].[H-]>>[CH:8]1([N:7]([C:1]2[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=2)[NH2:14])[CH2:9][CH2:10][CH2:11][CH2:12][CH2:13]1 |f:3.4.5.6.7.8|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CCCCC1)N(C1=CC=CC=C1)N=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CCCCC1)NC1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NN
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
1-Cyclohexyl-1-phenyl hydrazine distilled at 120°-150° C./0.2 mm

Outcomes

Product
Name
Type
Smiles
C1(CCCCC1)N(N)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.